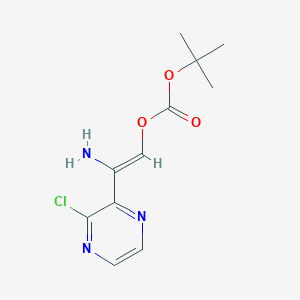![molecular formula C9H15Cl2N3O B1380075 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride CAS No. 1461714-62-4](/img/structure/B1380075.png)
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
概要
説明
“3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride” is a chemical compound with the CAS Number: 1461714-62-4 . It has a molecular weight of 252.14 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.14 .科学的研究の応用
Synthesis and Chemical Properties
Pyridinyl-Pyrimidinamine Derivatives : The compound has been utilized in the synthesis of pyridinyl-4-pyrimidinamine derivatives, which are significant in chemical research for their unique structures and potential applications (Mazik & Zieliński, 1996).
Metal Analyses in Environmental and Pharmaceutical Samples : It serves as an ion-pairing reagent in capillary electrophoresis for metal analyses in various samples, showcasing its importance in analytical chemistry (Belin & Gülaçar, 2005).
Biological and Pharmaceutical Research
Inflammation Inhibitors : This compound has been investigated for its role in synthesizing N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs and topical inflammation inhibitors (Dassonville et al., 2008).
Synthesis of Amino-Pyridine Pentadentate Ligands : Its derivatives have been used in synthesizing bifunctional oligo-α-aminopyridine ligands, relevant in the formation of metal complexes, a crucial aspect of bioinorganic chemistry (Hasan et al., 2003).
Antimicrobial Agents : Derivatives of 3-amino-N-[(pyridin-2-yl)methyl]propanamide have been explored as potential antimicrobial agents, particularly in the context of dental plaque inhibition (Bailey et al., 1984).
Material Science and Engineering
Functionalized Pyridines : The compound has been used in synthesizing functionalized pyridines with potential applications in material sciences, particularly due to their fluorescence properties (Girgis et al., 2004).
Solid-State Chemistry : In solid-state chemistry, it has been integral to the synthesis of complexes with amino-pyridine pentadentate ligands, contributing to advancements in this field (Hureau et al., 2008).
Safety and Hazards
作用機序
Target of Action
A related compound has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase , suggesting that 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride may have a similar target.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in the biosynthesis of collagen .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the biosynthesis of collagen by inhibiting the activity of collagen prolyl-4-hydroxylase .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, potentially affecting the structure and function of collagen in the body .
生化学分析
Biochemical Properties
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amide bond formation and cleavage, such as amidases and proteases . These interactions can modulate the catalytic activity of the enzymes, affecting the overall biochemical pathways in which they are involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, it has been observed that the stability of this compound can vary depending on the experimental conditions, such as temperature and pH . Long-term exposure to this compound can also result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amides and other related compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can affect the activity of metabolic enzymes, thereby modulating the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound can influence its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMUAQJNIYXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
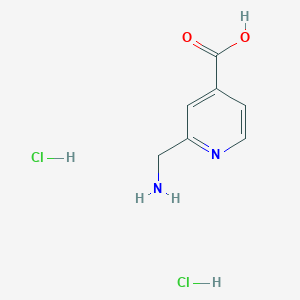
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
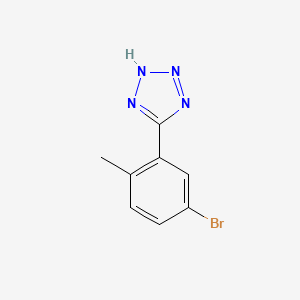
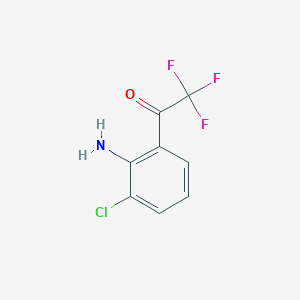


![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
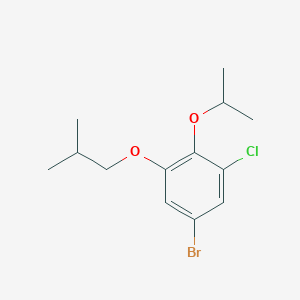

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
